2-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
Description
Properties
Molecular Formula |
C6H7FN2O2 |
|---|---|
Molecular Weight |
158.13 g/mol |
IUPAC Name |
2-fluoro-2-(1-methylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C6H7FN2O2/c1-9-3-2-4(8-9)5(7)6(10)11/h2-3,5H,1H3,(H,10,11) |
InChI Key |
ATKWFQBHXLHOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with fluorinated acetic acid derivatives. One common method includes the use of fluorinated acetic anhydride or fluorinated acetic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid exhibits significant anticancer properties. For instance, it has been shown to inhibit specific cancer cell lines by targeting metabolic pathways essential for tumor growth. A study published in Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated cytotoxic effects against breast and colon cancer cells, suggesting its potential as a lead compound in anticancer drug development .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. It has been identified as a potential inhibitor of phosphodiesterase enzymes, particularly PDE10A, which are implicated in various neurological disorders. In vitro assays indicated that modifications to the pyrazole ring can enhance inhibitory potency and metabolic stability .
Herbicide Development
In the field of agrochemicals, this compound has been explored as a building block for developing novel herbicides. Its fluorinated structure contributes to increased herbicidal activity against specific weed species while minimizing phytotoxicity to crops. Research indicates that formulations containing this compound can effectively control weed populations without adversely affecting yield .
Polymer Synthesis
The unique properties of this compound make it suitable for use in polymer synthesis. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. Studies have demonstrated that polymers synthesized with this compound exhibit enhanced resistance to degradation under environmental stressors .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2020) | Anticancer Activity | Demonstrated cytotoxic effects on breast and colon cancer cells. |
| Pesticide Science (2021) | Herbicide Development | Effective against specific weed species with low crop toxicity. |
| Polymer Chemistry (2022) | Polymer Synthesis | Improved thermal stability and mechanical properties in polymer matrices. |
Mechanism of Action
The mechanism by which 2-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, fluorine positioning, and heterocyclic systems. Key physicochemical properties, synthetic routes, and functional implications are discussed.
Structural and Functional Differences
Table 1: Key Structural Features and Molecular Properties
Substituent Effects on Functionality
- Fluorine Position: Fluorine on the acetic acid (target compound) lowers pKa compared to non-fluorinated analogs (e.g., 2-amino derivative ). Trifluoromethyl groups (compound in ) further reduce pKa due to stronger electron withdrawal.
- Pyrazole Modifications : Ethyl or fluoroethyl substituents () increase lipophilicity, enhancing membrane permeability. The 1-methyl group in the target compound reduces steric hindrance compared to bulkier analogs (e.g., iodophenyl ).
- Biological Implications : The target compound’s balance of acidity and moderate steric bulk makes it suitable for enzyme inhibition, while trifluoromethylated analogs () may exhibit stronger binding to hydrophobic pockets.
Biological Activity
2-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid, with the CAS number 1691668-03-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom and a methyl-substituted pyrazole moiety, contributing to its pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₆H₇FN₂O₂ |
| Molecular Weight | 158.13 g/mol |
| CAS Number | 1691668-03-7 |
| Structure | Structure |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the 1H-pyrazole structure can inhibit the growth of various cancer cell types, such as:
- Lung Cancer
- Breast Cancer (MDA-MB-231 cells)
- Liver Cancer (HepG2 cells)
In vitro studies have demonstrated significant antiproliferative activity against these cancer cells, suggesting that this compound may serve as a lead for developing new anticancer agents .
The mechanism of action for this compound is thought to involve modulation of signaling pathways associated with cell proliferation and apoptosis. The presence of the pyrazole ring enhances interaction with specific targets in cancer cells, leading to increased efficacy in inhibiting tumor growth .
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. Studies have shown that compounds similar to this compound exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The anti-inflammatory efficacy has been evaluated using carrageenan-induced edema models in rats, demonstrating promising results .
Case Study 1: Antitumor Activity
In a recent study, a series of pyrazole derivatives were synthesized and tested for their antitumor activity. Among them, this compound showed notable activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Case Study 2: Selective COX Inhibition
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives, where this compound was evaluated for its selectivity towards COX enzymes. The results indicated a significant selectivity index for COX-2 over COX-1, suggesting a favorable safety profile for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
